molecular formula C13H15N3O5 B2798897 methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate CAS No. 2034324-22-4

methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate

Cat. No.: B2798897
CAS No.: 2034324-22-4
M. Wt: 293.279
InChI Key: FXAMHLKKPZXPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate is a synthetic organic compound featuring a fused furopyridine core, a urea linkage, and an ester moiety. Its structure integrates:

  • A urea bridge (-NH-C(=O)-NH-) connecting the furopyridine to an ethyl spacer.
  • A methyl acetate group, enhancing solubility and serving as a synthetic handle for derivatization.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with urea-based therapeutics targeting enzymes or receptors (e.g., kinase inhibitors or protease modulators) .

Properties

IUPAC Name

methyl 2-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-20-10(17)8-15-13(19)14-4-6-16-5-2-9-3-7-21-11(9)12(16)18/h2-3,5,7H,4,6,8H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAMHLKKPZXPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)NCCN1C=CC2=C(C1=O)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the ureido and methyl acetate groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: It may serve as a probe or tool in biochemical studies to investigate enzyme functions or cellular pathways.

    Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: Its unique structure might make it useful in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furo[2,3-c]pyridine core is known to engage in various binding interactions, potentially modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares key features with several urea- and heterocycle-containing derivatives. Below is a comparative analysis:

Key Observations:

Heterocyclic Core: The furopyridinone in the target compound differs from thiazole-piperazine (10d, ), thienopyridine (), and pyrazolopyridine (9, ). The oxygen atom in the furopyridinone may enhance polarity compared to sulfur-containing thiazole or thienopyridine analogues. Thieno- and pyrazolopyridine derivatives () often exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation compared to furans.

Chlorophenyl substituents () introduce steric bulk and halogen bonding capabilities, which are absent in the target compound.

Synthetic Yields :

  • Urea-linked thiazole derivatives (e.g., 10d, 93.4% yield, ) suggest efficient coupling under mild conditions, likely applicable to the target compound’s synthesis.
  • The use of K₂CO₃ in DMF for pyrazolopyridine derivatives () highlights a common base-solvent system for esterification or alkylation steps, which may parallel the target compound’s synthesis.

Pharmacokinetic and Physicochemical Predictions

  • Solubility : The methyl acetate group in the target compound may improve solubility compared to ethyl esters (e.g., 10d, ) due to shorter alkyl chains.
  • Metabolic Stability: The furopyridinone core could be prone to oxidation, contrasting with sulfur-containing analogues () or fluorinated derivatives (), which often exhibit longer half-lives.
  • Bioactivity: Urea linkages (common in ) are associated with hydrogen-bond donor/acceptor capacity, critical for target engagement in enzyme inhibition.

Biological Activity

Methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate is a complex organic compound that has garnered attention in biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.31 g/mol
  • CAS Number : Not widely reported, but related compounds can provide insight into its characteristics.

The compound features a furo[2,3-c]pyridine moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, similar to other pyridine derivatives that have shown inhibitory effects on cyclooxygenase enzymes and other targets .
  • Receptor Binding : It is hypothesized that the compound can bind to various receptors, potentially modulating signaling pathways related to inflammation and pain .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that related compounds with similar structural motifs exhibited significant anti-inflammatory effects by inhibiting COX enzymes, suggesting a potential pathway for this compound .
  • Antimicrobial Properties : Another research highlighted the antimicrobial efficacy of furo[2,3-c]pyridine derivatives against various bacterial strains. The structural similarities indicate that this compound may possess similar properties .

Data Table of Biological Activities

Activity TypeCompound TypeReference
Enzyme InhibitionCOX Inhibitors
AntimicrobialBacterial Strains
Anti-inflammatoryCOX Enzyme Interaction

Q & A

Q. What are the standard synthetic routes for methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including cyclization, urea linkage formation, and esterification. Key steps include:

  • Cyclization : Use of furopyridine precursors under reflux with catalysts like Pd(OAc)₂ in DMF at 80–100°C.
  • Ureido linkage : Coupling with ethylenediamine derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous dichloromethane.
  • Esterification : Methanol under acidic conditions (H₂SO₄ or HCl) to finalize the methyl ester group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for ≥95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

A combination of spectroscopic and chromatographic methods is required:

  • NMR (¹H/¹³C) : Confirms regiochemistry of the furopyridine core and ureido connectivity.
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₁₆N₃O₅: 318.1).
  • X-ray crystallography : Resolves ambiguous stereochemistry in the furopyridine ring .

Q. How can researchers screen this compound for preliminary biological activity?

Use in vitro assays targeting enzymes/receptors structurally related to its pharmacophores:

  • Kinase inhibition : ATP-binding site competition assays (e.g., EGFR or MAPK kinases).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
  • Solubility : Pre-screen in PBS (pH 7.4) to assess bioavailability limitations .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

Optimize solvent polarity and temperature gradients:

  • Replace DMF with acetonitrile for reduced side-product formation.
  • Microwave-assisted synthesis (120°C, 30 min) enhances cyclization efficiency by 20–25%.
  • Use flow chemistry for continuous purification, minimizing batch-to-batch variability .

Q. How should conflicting data on biological activity be resolved?

Apply orthogonal validation methods:

  • Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
  • Off-target profiling : Use proteome-wide microarrays to rule out non-specific binding.
  • Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., 100 ns trajectories in GROMACS) .

Q. What methodologies assess the environmental impact of this compound?

Follow OECD guidelines for ecotoxicology:

  • Biodegradation : OECD 301F test to measure half-life in aqueous systems.
  • Bioaccumulation : LogP calculations (e.g., >3.0 indicates high lipid solubility and bioaccumulation risk).
  • Aquatic toxicity : Daphnia magna acute toxicity assays (EC₅₀ < 1 mg/L flags high hazard) .

Methodological Notes

  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (α = 0.05) .
  • Synthetic reproducibility : Report reaction yields as mean ± SD across ≥3 independent trials .
  • Ethical compliance : Adhere to OECD/ICH guidelines for preclinical studies to ensure data validity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.